

An In-depth Technical Guide to 3-Pyridinemethanol

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Compound of Interest

Compound Name: 3-Pyridinemethanol

Cat. No.: B1662793

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CAS Number: 100-55-0

This technical guide provides a comprehensive overview of **3-Pyridinemethanol**, a versatile pyridine derivative with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological activities.

Chemical and Physical Properties

3-Pyridinemethanol, also known as nicotiny alcohol, is a clear, light yellow to yellow liquid at room temperature.[1][2] It is a hygroscopic compound, readily soluble in water and ether.[2] The molecule features a hydroxymethyl group at the 3-position of the pyridine ring, which imparts both polar and aromatic characteristics, making it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of **3-Pyridinemethanol**

Property	Value	Reference(s)
CAS Number	100-55-0	[1][2][3][4][5][6][7]
Molecular Formula	C ₆ H ₇ NO	[3][5][7]
Molecular Weight	109.13 g/mol	[3][5][7]
Appearance	Clear light yellow to yellow liquid	[1][2]
Boiling Point	154 °C at 28 mmHg	[6][7]
Density	1.124 g/mL at 25 °C	[6][7]
Refractive Index (n _{20/D})	1.545	[6][7]
Solubility	Soluble in water and ether	[2]
pKa	13.68 ± 0.10 (Predicted)	[2]
Flash Point	>110 °C (>230 °F)	[6]

Table 2: Spectroscopic Data of **3-Pyridinemethanol**

Spectrum Type	Key Data/Reference
¹ H NMR	Spectra available from chemical suppliers and databases.
¹³ C NMR	Spectra available from chemical suppliers and databases.
Mass Spectrometry	Spectra available from chemical suppliers and databases.

Synthesis of 3-Pyridinemethanol

Several methods for the synthesis of **3-Pyridinemethanol** have been reported. A common and efficient laboratory-scale preparation involves the reduction of a nicotinic acid ester.

Experimental Protocol: Synthesis from Nicotinic Acid

This two-step protocol involves the esterification of nicotinic acid followed by reduction of the resulting ester.

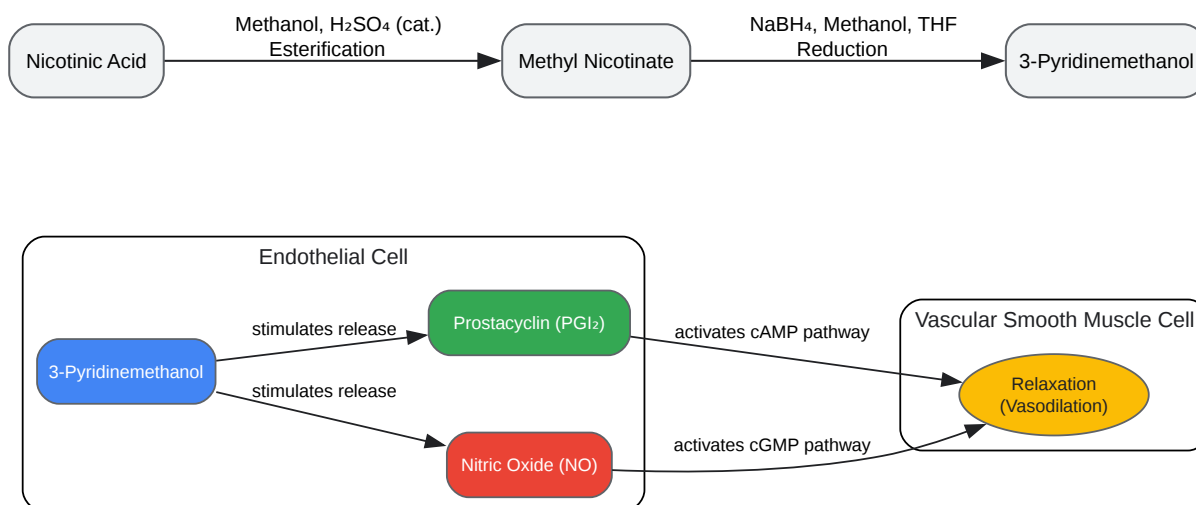
Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

- Materials: Nicotinic acid, methanol, concentrated sulfuric acid.
- Procedure:
 - In a round-bottom flask, dissolve 12.3 g (0.1 mol) of nicotinic acid in 30 mL of methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux the mixture for a specified time to drive the esterification to completion.
 - After cooling, neutralize the reaction mixture and extract the methyl nicotinate with a suitable organic solvent.
 - Purify the product by distillation under reduced pressure.

Step 2: Reduction of Methyl Nicotinate to **3-Pyridinemethanol**

- Materials: Methyl nicotinate, sodium borohydride (NaBH_4), methanol, tetrahydrofuran (THF).
- Procedure:
 - Suspend 13.7 g (0.1 mol) of methyl nicotinate and 7.6 g (0.2 mol) of finely powdered sodium borohydride in THF.
 - Add 8 mL of methanol to the suspension.
 - Reflux the reaction mixture for 24 hours.
 - After completion, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride.
 - Separate the organic layer and extract the aqueous layer with ethyl acetate.

- Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure to yield **3-Pyridinemethanol**. The product can be further purified by recrystallization from ethyl acetate.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Pyridinemethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662793#3-pyridinemethanol-cas-number-and-properties]

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